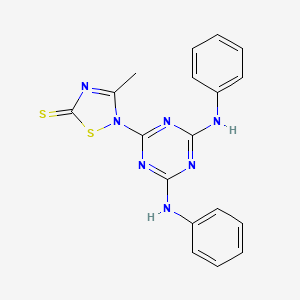

2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione

Description

Properties

IUPAC Name |

2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7S2/c1-12-19-18(26)27-25(12)17-23-15(20-13-8-4-2-5-9-13)22-16(24-17)21-14-10-6-3-7-11-14/h2-11H,1H3,(H2,20,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQQNLFKYORBKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)SN1C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the triazine ring: This step involves the reaction of cyanuric chloride with aniline under controlled conditions to form 4,6-dianilino-1,3,5-triazine.

Introduction of the thiadiazole ring: The intermediate product is then reacted with appropriate reagents to introduce the thiadiazole ring, resulting in the formation of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Group

The thione (-C=S) group exhibits nucleophilic character, enabling reactions with electrophiles. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions forms thioethers. This is analogous to the synthesis of thiadiazolium thiolates via acid chlorides .

-

Reaction with Hydrazonoyl Halides : Thiadiazole-thiones react with hydrazonoyl halides (e.g., 5a–c ) in the presence of triethylamine to form intermediates like 8 , leading to novel heterocycles (e.g., 9 ) via cyclization .

Example Reaction Pathway

textThiadiazole-thione + R-X → Thioether (C-S-R) Thiadiazole-thione + Hydrazonoyl Halide → Cycloadduct (e.g., 2,3-dihydro-1,3,4-thiadiazoles) [2]

Condensation Reactions Involving Anilino Substituents

The anilino (-NH-Ar) groups on the triazine ring participate in condensation reactions:

-

Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) forms imine derivatives. Similar reactions are reported for 3,4-diamino-1,2,4-triazole-5(4H)-thione .

-

Diazotization : Anilino groups can undergo diazotization followed by coupling with phenols or amines to yield azo compounds.

Example Reaction

textAnilino Group + R-CHO → Schiff Base (R-CH=N-Ar) [4]

Functionalization via Acetylation

The secondary amine groups in the anilino substituents react with acetylating agents:

-

Acetylation : Treatment with acetic anhydride in pyridine yields N-acetyl derivatives. This mirrors the acetylation of 5-phenyl-1,3,4-thiadiazol-2-amine to form 3a .

Example Reaction Conditions

Heterocycle Formation via Cycloaddition

The thiadiazole-thione moiety can act as a dipolarophile in cycloaddition reactions:

-

1,3-Dipolar Cycloaddition : Reaction with nitrilimines (generated in situ from hydrazonoyl halides) forms fused heterocycles, as seen in the synthesis of pyrazolyl-thiadiazoles .

Key Intermediate

Comparative Reactivity Table

Mechanistic Insights

-

Thione Reactivity : The sulfur atom in the thione group acts as a soft nucleophile, facilitating reactions with electrophiles (e.g., alkyl halides) .

-

Triazine Stability : The 4,6-dianilino substituents on the triazine ring reduce its electrophilicity, directing reactivity toward the thiadiazole-thione moiety.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the triazine ring can enhance antibacterial activity against various strains of bacteria. A notable example is the synthesis of chalcone derivatives incorporating this compound, which displayed potent antibacterial effects in vitro .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies indicate that certain derivatives can inhibit the proliferation of cancer cells. The mechanism often involves the induction of apoptosis in malignant cells, suggesting a promising avenue for cancer therapy development .

| Property | Activity | Reference |

|---|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines |

Agricultural Applications

Pesticide Development

The unique structure of 2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione has led to its exploration as a potential pesticide. Its effectiveness against specific pests has been documented in agricultural studies where formulations containing this compound showed improved efficacy compared to traditional pesticides .

Herbicide Potential

Additionally, research indicates that this compound could serve as a herbicide due to its ability to inhibit plant growth at certain concentrations. Field trials have shown promising results in controlling weed populations without adversely affecting crop yields .

Materials Science Applications

Dyes and Pigments

The compound's vibrant color properties make it suitable for applications in dyes and pigments. Its stability under various environmental conditions enhances its utility in textile and coating industries. Investigations into its photostability have revealed that it maintains color integrity even under UV exposure .

Nanomaterials

Recent advancements have explored the incorporation of this thiadiazole compound into nanomaterials for electronic applications. The compound's electronic properties contribute to enhanced conductivity and stability in nanocomposite materials used for sensors and energy storage devices .

Case Studies

-

Synthesis and Testing of Antimicrobial Agents

A study focused on synthesizing new derivatives based on this compound revealed promising antimicrobial activity against resistant bacterial strains. The study emphasized structure-activity relationships that guide further optimization of these compounds for pharmaceutical use . -

Field Trials for Herbicide Efficacy

Field trials conducted on crops treated with formulations containing the compound demonstrated significant reductions in weed density while maintaining crop health. This study provided insights into optimal application rates and timing for effective weed management .

Mechanism of Action

The mechanism of action of 2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione involves its interaction with specific molecular targets and pathways. The triazine and thiadiazole rings play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several classes of heterocycles:

Physicochemical Properties

- Thermal Stability : Thiadiazole-thiones generally exhibit higher thermal stability than oxadiazole analogs, as observed in studies of 1,2,4-triazole derivatives .

Data Tables

Table 1: Comparative Analysis of Key Properties

Biological Activity

The compound 2-(4,6-dianilino-1,3,5-triazin-2-yl)-3-methyl-1,2,4-thiadiazole-5(2H)-thione is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNS

- Molecular Weight : 302.37 g/mol

This compound features a thiadiazole ring fused with a triazine moiety, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Activity (MIC μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.6 | |

| Bacillus subtilis | 15.0 | |

| Escherichia coli | 47.5 | |

| Candida albicans | 50.0 | |

| Pseudomonas aeruginosa | 60.0 |

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria and fungi.

The antimicrobial action of thiadiazole derivatives is often attributed to their ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis. The presence of the triazine moiety enhances the interaction with microbial enzymes, leading to increased efficacy.

Study 1: Synthesis and Evaluation

A study synthesized various thiadiazole derivatives including the compound of interest and evaluated their antimicrobial activities using the broth microdilution method. The results confirmed that compounds with a thiadiazole ring demonstrated higher activity compared to other synthesized compounds .

Study 2: Comparative Analysis

Another research effort compared the biological activities of multiple thiadiazole derivatives against standard antibiotics. The compound exhibited a significant zone of inhibition against E. coli and Bacillus subtilis, indicating its potential as an alternative antimicrobial agent .

Q & A

Q. Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.